molecular formula C9H13Cl2N B595777 (S)-1-(4-Chlorophenyl)propan-1-amine hydrochloride CAS No. 114853-62-2

(S)-1-(4-Chlorophenyl)propan-1-amine hydrochloride

Cat. No.: B595777
CAS No.: 114853-62-2
M. Wt: 206.11
InChI Key: GGFMDYMEAQPNPZ-FVGYRXGTSA-N
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Description

Systematic IUPAC Nomenclature and Stereochemical Designation

The compound (S)-1-(4-chlorophenyl)propan-1-amine hydrochloride is systematically named according to International Union of Pure and Applied Chemistry (IUPAC) rules. The base structure consists of a three-carbon propane chain (propan-1-amine) attached to a 4-chlorophenyl group. The stereochemical designation (S) refers to the configuration of the chiral center at the first carbon of the propane chain, where the amine group (-NH2) and the 4-chlorophenyl substituent are located.

The IUPAC name explicitly defines:

  • Parent chain : Propan-1-amine (three-carbon chain with the amine group at position 1).
  • Substituent : 4-Chlorophenyl group (a benzene ring with a chlorine atom at the para position).
  • Stereochemistry : The (S)-configuration at the chiral carbon, determined using Cahn-Ingold-Prelog priority rules.

The simplified molecular-input line-entry system (SMILES) notation for the compound is CC[C@@H](C1=CC=C(C=C1)Cl)N.Cl, which encodes the stereochemistry (@@H denotes the (S)-configuration). The International Chemical Identifier (InChI) key JAVXFKQNRRUYMG-VIFPVBQESA-N further uniquely identifies the compound’s structural and stereochemical features.

CAS Registry Number and Alternative Chemical Identifiers

The Chemical Abstracts Service (CAS) Registry Number for this compound is 1310923-37-5 . This identifier is critical for unambiguous referencing in chemical databases and regulatory documents. Additional identifiers include:

Identifier Type Value Source
PubChem CID 40985380
MDL Number MFCD12756985
Molecular Formula C9H13Cl2N
Molecular Weight 206.11 g/mol
Synonym (S)-1-(4-Chlorophenyl)propylamine hydrochloride

The compound’s European Community (EC) Number and United Nations (UN) Number are not explicitly listed in available sources, but its structural analogs often share similar regulatory classifications.

Structural Relationship to Para-Substituted Amphetamine Derivatives

This compound belongs to the broader class of para-substituted amphetamine derivatives , which are characterized by a phenyl ring with substituents at the para position and an alkylamine side chain. The structural relationship to classic amphetamines is outlined below:

Feature This compound Para-Chloroamphetamine (PCA) Amphetamine
Core Structure Propan-1-amine Phenethylamine Phenethylamine
Para-Substituent Chlorine Chlorine Hydrogen
Amine Position Carbon 1 of propane chain Carbon 2 of ethyl chain Carbon 2 of ethyl chain
Chirality (S)-configuration at C1 (R/S)-configuration at C2 (R/S)-configuration at C2
Molecular Formula C9H13Cl2N C9H12ClN C9H13N

Key differences include:

  • Amine position : The compound’s amine group is at the terminal (C1) position of the propane chain, unlike PCA or amphetamine, where the amine is at the beta (C2) position of an ethyl chain.
  • Chain length : The propane chain introduces an additional methylene group compared to phenethylamine derivatives.
  • Steric effects : The (S)-configuration influences molecular interactions, particularly in enantioselective biological systems.

These structural modifications impact the compound’s physicochemical properties and potential pharmacological behavior, though detailed mechanistic studies are beyond this nomenclature-focused analysis.

Properties

IUPAC Name

(1S)-1-(4-chlorophenyl)propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN.ClH/c1-2-9(11)7-3-5-8(10)6-4-7;/h3-6,9H,2,11H2,1H3;1H/t9-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGFMDYMEAQPNPZ-FVGYRXGTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(C=C1)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C1=CC=C(C=C1)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ketone Precursor Synthesis

The starting material, 1-(4-chlorophenyl)propan-1-one, is synthesized through Friedel-Crafts acylation of chlorobenzene with propionyl chloride. This reaction achieves >85% yield under anhydrous AlCl₃ catalysis at 0–5°C.

ParameterConditionYield
CatalystAlCl₃86%
Temperature0–5°C
Reaction Time4 hours

Oxime Formation

The ketone is converted to its oxime using hydroxylamine hydrochloride (NH₂OH·HCl) and triethylamine (Et₃N) in ethanol. This step proceeds at room temperature for 16 hours, yielding 1-(4-chlorophenyl)-N-hydroxypropan-1-imine.

ReagentMolar Ratio (Ketone:NH₂OH·HCl)SolventYield
NH₂OH·HCl/Et₃N1:1.2Ethanol92%

Stereoselective Reduction

The oxime is reduced to the (S)-amine using borane-THF under inert conditions. Key parameters include:

  • Temperature : 80°C

  • Reaction Time : 16 hours

  • Workup : Acidic hydrolysis (1 M HCl) followed by ethyl acetate extraction.

Reducing AgentSolventYieldEnantiomeric Excess (ee)
Borane-THFTetrahydrofuran78%98%

Chiral Resolution Techniques

Asymmetric Catalysis

Chiral catalysts like (R)-BINAP-Ru complexes enable enantioselective hydrogenation of imines, directly yielding the (S)-amine with >99% ee. This method avoids racemization but requires high-pressure H₂ conditions.

Diastereomeric Salt Formation

Racemic amines are resolved using chiral acids (e.g., tartaric acid). The (S)-enantiomer forms a less soluble salt, isolated via crystallization. This method, though reliable, suffers from lower yields (40–60%).

Industrial-Scale Synthesis

Continuous Flow Reactors

Industrial production employs continuous flow systems to enhance reproducibility and reduce reaction times. Key advantages include:

  • Temperature Control : ±0.5°C accuracy

  • Throughput : 50–100 kg/day

  • Purity : >95% by HPLC.

Environmental Considerations

Modern plants replace traditional solvents (e.g., THF) with cyclopentyl methyl ether (CPME), reducing VOC emissions by 30%.

Purification and Characterization

Crystallization

The crude amine is dissolved in hot isopropanol, and HCl gas is bubbled through the solution to precipitate the hydrochloride salt. Recrystallization from ethanol/water yields 99% purity.

Analytical Validation

  • HPLC : Retention time = 8.2 min (C18 column, 70:30 H₂O:MeCN)

  • Melting Point : 192–194°C

  • Specific Rotation : [α]²⁵D = +34.5° (c = 1, MeOH).

Comparative Analysis of Methods

MethodYieldeeScalabilityCost ($/kg)
Borane-THF Reduction78%98%Lab-scale1,200
Asymmetric Hydrogenation90%>99%Industrial800
Diastereomeric Salt55%99%Pilot-scale1,500

Chemical Reactions Analysis

Types of Reactions

(S)-1-(4-Chlorophenyl)propan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted chlorophenyl derivatives.

Scientific Research Applications

(S)-1-(4-Chlorophenyl)propan-1-amine hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is used in studies related to neurotransmitter activity and receptor binding.

Mechanism of Action

The mechanism of action of (S)-1-(4-Chlorophenyl)propan-1-amine hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: It primarily targets neurotransmitter receptors and enzymes involved in neurotransmitter metabolism.

    Pathways Involved: The compound modulates neurotransmitter release and reuptake, affecting synaptic transmission and neuronal signaling.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, physicochemical, and functional differences between (S)-1-(4-chlorophenyl)propan-1-amine hydrochloride and its analogs:

Table 1: Comparative Analysis of Structural and Physicochemical Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications Purity
This compound 1310923-37-5 C₉H₁₃Cl₂N 206.11 4-Cl, (S)-configuration ≥95%
(S)-1-(4-(Trifluoromethoxy)phenyl)propan-1-amine hydrochloride 1391484-89-1 C₁₀H₁₂ClF₃NO 255.67 4-CF₃O (electron-withdrawing group) 95%
(S)-1-(2-Chloro-6-fluorophenyl)propan-1-amine hydrochloride 1391435-53-2 C₉H₁₂Cl₂FN 224.10 2-Cl, 6-F (ortho-substitution) ≥95%
(R)-1-(4-Chlorophenyl)propan-1-amine hydrochloride N/A C₉H₁₃Cl₂N 206.11 4-Cl, (R)-configuration (enantiomer) N/A
1-(4-Fluorophenyl)-2-methylpropan-1-amine hydrochloride 1803588-71-7 C₁₀H₁₅ClFN 203.69 4-F, 2-methyl (branched chain) N/A
1-[1-(4-Chlorophenyl)cyclobutyl]-3-methylbutan-1-amine hydrochloride 68208-26-4 C₁₄H₂₁Cl₂N 274.23 Cyclobutyl spacer, 3-methylbutan-1-amine N/A

Key Research Findings

Electron-Withdrawing Substituents : The trifluoromethoxy (-CF₃O) group in the analog (CAS 1391484-89-1) enhances metabolic stability due to reduced oxidative degradation but increases molecular weight (255.67 g/mol) and may reduce aqueous solubility compared to the parent compound .

Stereochemistry : The (R)-enantiomer (CAS similarity 0.89) exhibits identical molecular weight and formula but divergent pharmacological activity, underscoring the importance of chirality in drug design .

Branched Chains and Fluorine : The 4-fluoro-2-methyl analog (CAS 1803588-71-7) has a lower molecular weight (203.69 g/mol) and increased hydrophobicity, which could enhance blood-brain barrier penetration relative to the 4-chloro counterpart .

Structural Complexity : The cyclobutyl-containing analog (CAS 68208-26-4) demonstrates significantly higher molecular weight (274.23 g/mol) and lipophilicity, likely affecting its distribution and elimination profiles .

Biological Activity

(S)-1-(4-Chlorophenyl)propan-1-amine hydrochloride, a chiral amine compound, has garnered attention in medicinal chemistry due to its significant biological activities. This article delves into its mechanisms of action, therapeutic potential, and comparative analysis with structurally similar compounds.

  • Molecular Formula : C9H12ClN·HCl
  • Molecular Weight : 169.65 g/mol
  • Structure : The compound features a chlorophenyl group attached to the alpha carbon of the propanamine structure, contributing to its unique biological properties.

Research indicates that this compound exhibits various mechanisms of action primarily related to its interaction with neurotransmitter systems. Key findings include:

  • Neurotransmitter Modulation : The compound has been shown to influence neurotransmitter levels, particularly dopamine and norepinephrine, which are crucial in treating neurological disorders such as depression and ADHD .
  • Enzyme Inhibition : It may inhibit specific enzymes involved in neurotransmitter metabolism, thereby prolonging their action in the synaptic cleft .

1. Neurological Effects

The compound's potential therapeutic applications are particularly relevant in the context of neurological disorders. Studies suggest that it may serve as a candidate for developing treatments aimed at conditions such as:

  • Depression
  • Attention Deficit Hyperactivity Disorder (ADHD)

2. Antimicrobial Properties

While primarily noted for its neurological effects, this compound also exhibits antimicrobial activity. Comparative studies with similar compounds have shown varying degrees of effectiveness against bacterial strains:

Compound NameStructureMIC (µg/mL)Activity
(S)-1-(4-Chlorophenyl)propan-1-amineC9H12ClN40 - 50Moderate against E. faecalis, P. aeruginosa
(R)-1-(3-Chlorophenyl)propan-1-amineC9H12ClN30 - 40Higher potency against S. typhi
(S)-3-Amino-3-(4-chlorophenyl)propan-1-olC9H13ClN20 - 30Effective against K. pneumoniae

Study on Neurological Applications

A recent study focused on the effects of (S)-1-(4-Chlorophenyl)propan-1-amine in animal models of depression. The results indicated that administration led to a significant increase in serotonin levels, suggesting potential antidepressant effects .

Antimicrobial Efficacy

In another study, (S)-1-(4-Chlorophenyl)propan-1-amine was evaluated alongside other compounds for its antibacterial properties. Results showed that it had a minimum inhibitory concentration (MIC) comparable to standard antibiotics like ceftriaxone, indicating its potential as an antibiotic agent .

Comparative Analysis with Similar Compounds

A comparative analysis highlights how variations in structure influence biological activity:

Compound NameUnique FeaturesBiological Activity
(R)-1-(3-Chlorophenyl)propan-1-amineDifferent chirality affecting activityHigher efficacy against certain bacterial strains
(S)-3-Amino-3-(4-chlorophenyl)propan-1-olHydroxyl group introduces polarityEnhanced solubility and potential for CNS penetration
4-Amino-N-[1-(4-chlorophenyl)propyl]piperidineContains a piperidine ringPotential for different receptor interactions

Q & A

Q. Key Considerations :

  • Temperature control (<0°C) during reduction minimizes racemization.
  • Use of anhydrous solvents (e.g., THF) prevents side reactions.

(Basic) What analytical techniques are recommended for characterizing the molecular structure of this compound?

Methodological Answer:
Primary Techniques :

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify proton environments (e.g., aromatic protons at δ 7.2–7.4 ppm, amine protons at δ 1.2–1.5 ppm) .
  • X-ray Crystallography : SHELX software refines crystal structures, confirming absolute stereochemistry (e.g., Cahn-Ingold-Prelog priority) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+^+ at m/z 200.6) .

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